molecular formula C20H26N2O6 B14147688 2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide CAS No. 1014104-44-9

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide

Katalognummer: B14147688
CAS-Nummer: 1014104-44-9
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: LOBPCKASQYXXMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide is a complex organic compound that features a spiro[chromene-2,4’-piperidine] core. This compound is notable for its unique structural characteristics, which include both chromene and piperidine moieties. These structural elements are often found in biologically active molecules, making this compound of significant interest in medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common approach includes the condensation and cyclization reactions to form the spiro[chromene-2,4’-piperidine] core. The acetylation and subsequent etherification steps are then employed to introduce the acetyl and methoxyethyl groups, respectively .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and reagents .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.

    Medicine: Its potential pharmacological activities, such as anticancer, antibacterial, and anti-inflammatory properties, are of significant interest.

    Industry: The compound can be used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The chromene and piperidine moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-(1’-acetyl-4-oxospiro[3H-chromene-2,4’-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide apart is its specific combination of functional groups and the spiro[chromene-2,4’-piperidine] core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

1014104-44-9

Molekularformel

C20H26N2O6

Molekulargewicht

390.4 g/mol

IUPAC-Name

2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C20H26N2O6/c1-14(23)22-8-5-20(6-9-22)12-17(24)16-4-3-15(11-18(16)28-20)27-13-19(25)21-7-10-26-2/h3-4,11H,5-10,12-13H2,1-2H3,(H,21,25)

InChI-Schlüssel

LOBPCKASQYXXMT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.